2-Methyl-5-nitroimidazole is a highly functionalized heterocyclic building block defined by its imidazole core, a methyl group at the C2 position, and a nitro group at the C5 position. As a crystalline solid with excellent thermal stability (melting point 251–255 °C), it is primarily procured as the direct, advanced intermediate for the synthesis of blockbuster anti-infective APIs, including metronidazole, dimetridazole, and tinidazole. By providing the exact regiochemical and electrochemical scaffold required for anaerobic prodrug activation, this compound allows pharmaceutical manufacturers to bypass hazardous upstream nitration steps while ensuring high-yield, regioselective N-alkylation in downstream processing[1].
Substituting high-purity 2-methyl-5-nitroimidazole with generic 2-methyl-4(5)-nitroimidazole tautomeric mixtures or unmethylated analogs introduces severe process and pharmacological liabilities. Using unmethylated 4-nitroimidazole drastically alters the electrochemical reduction potential, rendering the final API either inactive or highly toxic to mammalian cells due to a loss of anaerobic selectivity[1]. Furthermore, procuring crude nitration mixtures rather than the specified 5-nitro isomer leads to the generation of the 4-nitro alkylated byproduct (Metronidazole Impurity A) during API synthesis. Because pharmacopeial standards strictly limit this impurity to <0.1%, manufacturers forced to separate these isomers face extensive recrystallization cycles, driving up solvent costs and slashing overall API yield by up to 30% .
In industrial metronidazole synthesis, procuring pre-nitrated 2-methyl-5-nitroimidazole eliminates the need for in-house nitration of 2-methylimidazole. In-house nitration using mixed sulfuric/nitric acids is highly exothermic, requires strict thermal control, and typically caps at 65-75% yield due to oxidative side reactions. By sourcing >99% pure 2-methyl-5-nitroimidazole, manufacturers can proceed directly to N-alkylation (e.g., with 2-chloroethanol), achieving step-yields exceeding 85% while completely removing the safety overhead and waste treatment costs associated with strong acid nitration .
| Evidence Dimension | Nitration step yield and process hazard |
| Target Compound Data | Bypasses nitration; >85% yield in subsequent N-alkylation step |
| Comparator Or Baseline | 2-Methylimidazole (requires in-house nitration, 65-75% yield with high thermal hazard) |
| Quantified Difference | Eliminates 1 hazardous synthetic step and improves overall throughput by >15% |
| Conditions | Industrial scale API synthesis (metronidazole/dimetridazole) |
Procuring the pre-nitrated intermediate directly reduces manufacturing bottlenecks, safety risks, and acid-waste disposal costs in pharmaceutical production.
The N-alkylation of nitroimidazoles is highly sensitive to the isomeric purity of the starting material. Using high-purity 2-methyl-5-nitroimidazole (CAS 88054-22-2) ensures that the alkylation primarily yields the desired 5-nitro API (e.g., metronidazole). In contrast, using crude 2-methyl-4(5)-nitroimidazole mixtures results in the formation of up to 10-15% of the 4-nitro alkylated isomer (Metronidazole Impurity A). Removing this 4-nitro impurity to meet the <0.1% European Pharmacopoeia (EP) limit requires multiple costly recrystallizations, which depresses the final API yield by 20-30% [1].
| Evidence Dimension | Formation of 4-nitro alkylated impurity |
| Target Compound Data | High-purity 5-nitro precursor keeps final impurity <0.1% with minimal purification |
| Comparator Or Baseline | Crude 4(5)-nitroimidazole mixture (yields 10-15% 4-nitro impurity) |
| Quantified Difference | Prevents 20-30% API yield loss from repeated recrystallizations |
| Conditions | N-alkylation with 2-chloroethanol followed by crystallization |
Starting with strictly specified 2-methyl-5-nitroimidazole is critical for meeting stringent pharmacopeial impurity limits without sacrificing downstream yield.
The pharmacological efficacy of nitroimidazole APIs relies on their selective reduction in anaerobic environments. The presence of the 2-methyl group on 2-methyl-5-nitroimidazole shifts its one-electron reduction potential (E1) to approximately -415 to -480 mV. This specific electrochemical window is perfectly tuned for reduction by the ferredoxin oxidoreductase systems of anaerobic bacteria and protozoa. In contrast, unmethylated 4-nitroimidazole exhibits a less negative reduction potential (often > -350 mV), which can lead to premature reduction in mammalian cells, increasing off-target cytotoxicity and reducing the therapeutic index [1].
| Evidence Dimension | One-electron reduction potential (E1) |
| Target Compound Data | -415 mV to -480 mV (optimal for anaerobic ferredoxin systems) |
| Comparator Or Baseline | 4-Nitroimidazole (> -350 mV, prone to off-target reduction) |
| Quantified Difference | ~65 to 130 mV negative shift in reduction potential |
| Conditions | Electrochemical assay at physiological pH (7.4) |
The 2-methyl substitution is non-negotiable for developers synthesizing anti-infective APIs, as it ensures the prodrug is only activated within the target anaerobic pathogens.
Procured in bulk as the direct starting material for N-alkylation with 2-chloroethanol or related epoxides. Its high isomeric purity ensures that the formation of regulated 4-nitro impurities is minimized, streamlining downstream crystallization and ensuring compliance with EP/USP pharmacopeial standards .
Utilized as a core scaffold in the synthesis of hypoxia-imaging agents (e.g., 99mTc or 18F-labeled nitroimidazoles). The specific -415 to -480 mV reduction potential of the 2-methyl-5-nitroimidazole core ensures selective trapping in hypoxic tumor microenvironments without premature activation in normoxic tissues [1].
Used in the high-temperature synthesis of dimetridazole (1,2-dimethyl-5-nitroimidazole) via methylation. The compound's high thermal stability (>250 °C) allows for aggressive reaction conditions, maximizing throughput in large-scale veterinary pharmaceutical production [2].
Irritant